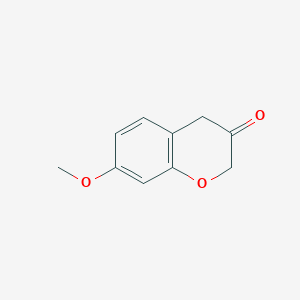
7-Methoxychroman-3-one
Overview
Description
7-Methoxychroman-3-one is a heterocyclic organic compound that belongs to the chromanone family It is characterized by a chromanone core structure with a methoxy group at the seventh position
Mechanism of Action
Target of Action
7-Methoxychroman-3-one, a derivative of Chroman-4-one, is a heterobicyclic compound that has been shown to exhibit a wide range of pharmacological activities Chroman-4-one analogs have been reported to show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Mode of Action
It is known that chroman-4-one analogs interact with their targets to exert their effects . For instance, some Chroman-4-one analogs have been reported to inhibit enzymes like acetylcholinesterase (AChE) and tumor necrosis factor-α (TNF-α) .
Biochemical Pathways
Given the diverse biological activities of chroman-4-one analogs, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
Chroman-4-one analogs have been reported to exhibit various biological activities, including anticancer, antidiabetic, antioxidant, and antimicrobial effects . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.
Action Environment
This compound represents a promising area of study in the field of medicinal chemistry .
Biochemical Analysis
Biochemical Properties
7-Methoxychroman-3-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has shown significant antibacterial activity against both gram-positive and gram-negative bacteria
Cellular Effects
In cellular processes, this compound has demonstrated a variety of effects. For instance, it has been associated with anticancer activity, acting as a tumor necrosis factor-α (TNF-α) inhibitor . It also exhibits antidiabetic effects by inhibiting DGAT, PTP1B, and α-glucosidase
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is known to exert its effects at the molecular level through various interactions with biomolecules, potentially including enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have specific effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxychroman-3-one typically involves the condensation of 7-methoxychroman-4-one with suitable aldehydes in the presence of gaseous hydrochloric acid in an appropriate alcohol solvent . Another method involves the reaction of 7-methoxychroman-4-one with ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate in ethanol under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxychroman-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromanones.
Substitution: Various substituted chromanones depending on the reagents used.
Scientific Research Applications
7-Methoxychroman-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Chroman-4-one: Lacks the methoxy group at the seventh position but shares the core structure.
7-Hydroxychroman-4-one: Similar structure with a hydroxy group instead of a methoxy group.
3-Benzylidene-7-methoxychroman-4-one: A derivative with a benzylidene group at the third position.
Uniqueness: 7-Methoxychroman-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methoxy group at the seventh position plays a crucial role in its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
7-methoxy-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNSDPYTCOXWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CO2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472106 | |
| Record name | 7-methoxychroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76322-24-2 | |
| Record name | 7-methoxychroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

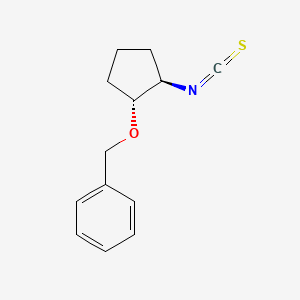
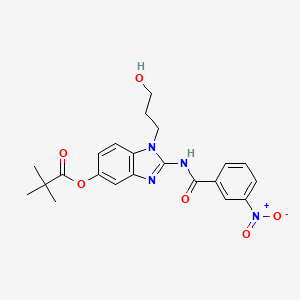
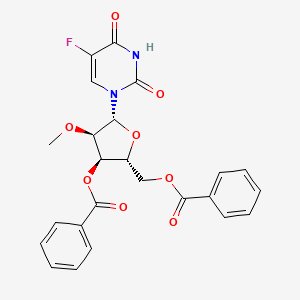
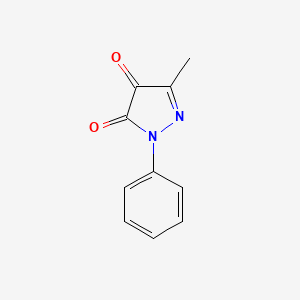
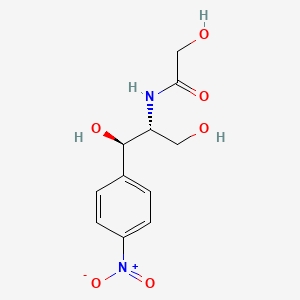
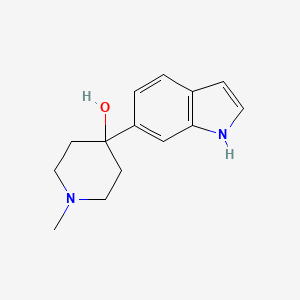

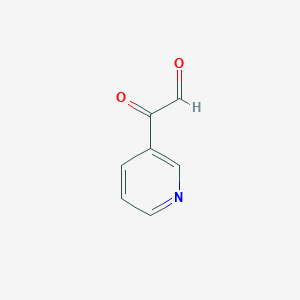
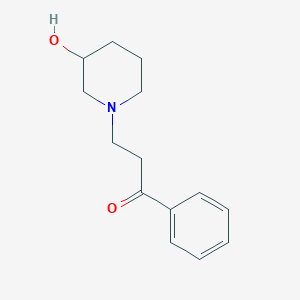
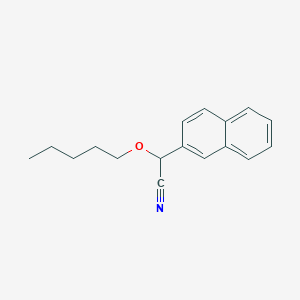
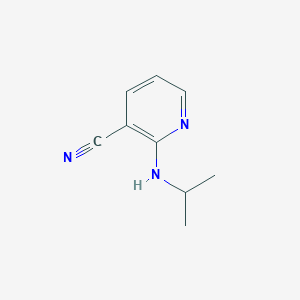
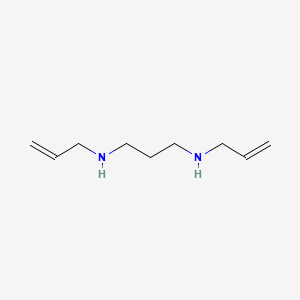
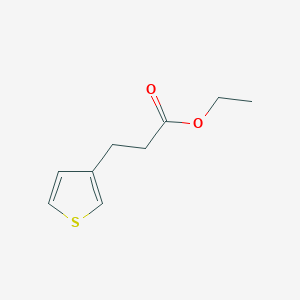
![6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1610121.png)
